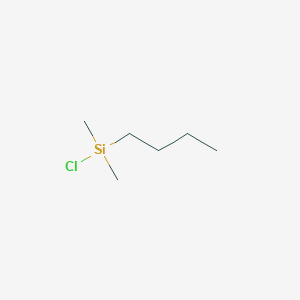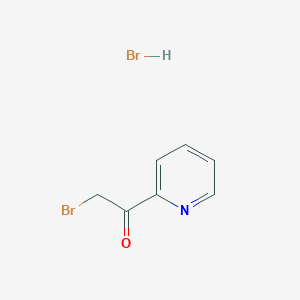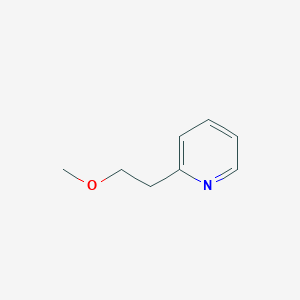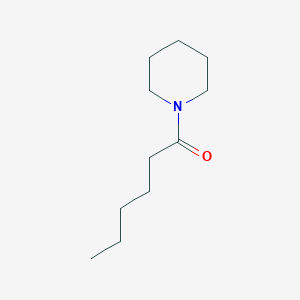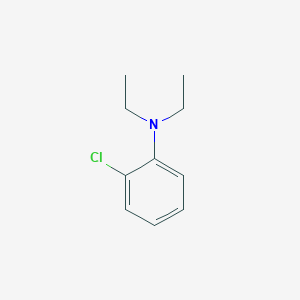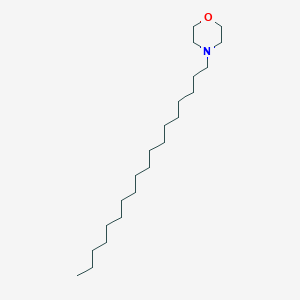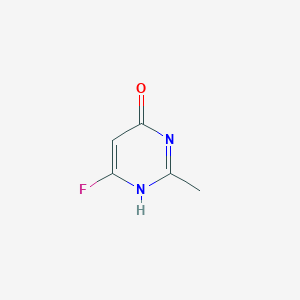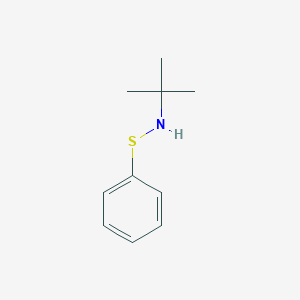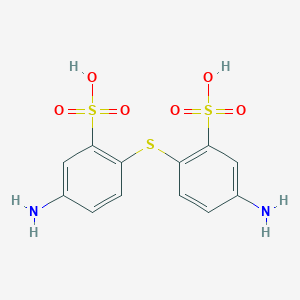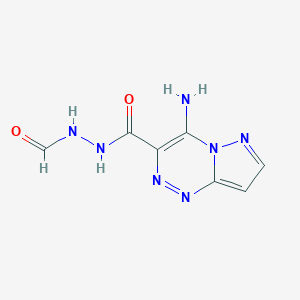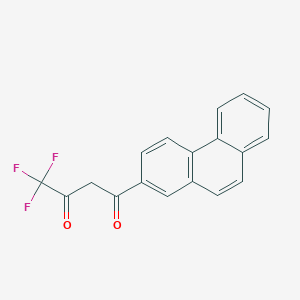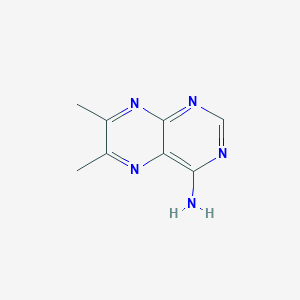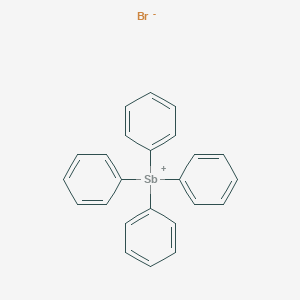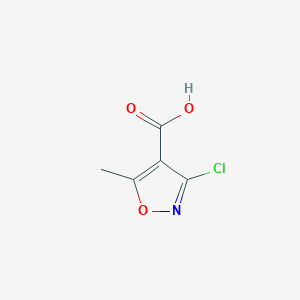![molecular formula C9H14O2 B093371 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 172-67-8](/img/structure/B93371.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane], also known as spirodioxolane, is a bicyclic compound that contains a spiro ring and a dioxolane ring. It has been found to have various applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including oxidation and cyclization reactions. It has also been found to have some antimicrobial and antiviral activity, although the exact mechanism of this activity is not well understood.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne are not well studied. However, it has been found to have some cytotoxic activity against various cancer cell lines. It has also been found to have some antimicrobial and antiviral activity, although the exact mechanism of this activity is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne in lab experiments include its ease of synthesis and its versatility as a building block for the synthesis of various bioactive compounds. However, its limitations include its relatively low stability and reactivity, which can make it difficult to work with in certain reactions.
Direcciones Futuras
There are many potential future directions for research involving Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne. One possible direction is the development of new catalysts for organic synthesis using Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne as a ligand. Another possible direction is the synthesis of new bioactive compounds using Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne as a building block. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne.
Métodos De Síntesis
Spirodioxolane can be synthesized through a multistep process involving the reaction of a bicyclic ketone with various reagents such as peroxyacids, peroxides, and peracids. The reaction proceeds through a series of oxidation and cyclization steps, resulting in the formation of the Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne ring system.
Aplicaciones Científicas De Investigación
Spirodioxolane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and antiviral agents. It has also been used as a ligand in the development of new catalysts for organic synthesis.
Propiedades
Número CAS |
172-67-8 |
|---|---|
Nombre del producto |
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C9H14O2/c1-2-8-5-7(1)6-9(8)10-3-4-11-9/h7-8H,1-6H2 |
Clave InChI |
LHHZJFGOSJEWMU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC23OCCO3 |
SMILES canónico |
C1CC2CC1CC23OCCO3 |
Otros números CAS |
172-67-8 |
Sinónimos |
Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]dioxolane] (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



